molecular formula C11H18ClNO2 B3076862 [1-(3,4-Dimethoxyphenyl)propyl]amine hydrochloride CAS No. 104174-57-4

[1-(3,4-Dimethoxyphenyl)propyl]amine hydrochloride

Cat. No. B3076862
CAS RN: 104174-57-4
M. Wt: 231.72 g/mol
InChI Key: SEUUTSPOQSQOPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“[1-(3,4-Dimethoxyphenyl)propyl]amine hydrochloride” is a chemical compound with the molecular formula C11H18ClNO2 . It is a solid substance at room temperature . The IUPAC name for this compound is "1-(3,4-dimethoxyphenyl)propan-1-amine;hydrochloride" .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES notation: CCC(C1=CC(=C(C=C1)OC)OC)N.Cl . This notation provides a way to represent the structure using ASCII strings.


Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . It has a molecular weight of 231.72 .

Scientific Research Applications

Chemical Synthesis and Structural Analysis

Research in chemical synthesis focuses on the development of novel compounds with potential pharmacological activities or for application in materials science. For example, studies on the synthesis and structural analysis of compounds related to "[1-(3,4-Dimethoxyphenyl)propyl]amine hydrochloride" have provided insights into their molecular structures and potential reactivity. Techniques such as X-ray crystallography, nuclear magnetic resonance spectroscopy (NMR), and mass spectrometry have been crucial in characterizing these compounds (Asiri et al., 2011; Tarimci et al., 2003).

Antimicrobial and Anti-Proliferative Activities

Several studies have explored the antimicrobial and anti-proliferative effects of compounds structurally related to "this compound." For instance, N-Mannich bases of 5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione demonstrated broad-spectrum antibacterial activities and potent anti-proliferative activity against various cancer cell lines (Al-Wahaibi et al., 2021).

Antioxidant Activity

The antioxidant properties of methoxy- and hydroxyl-substituted 2'-aminochalcones, which share structural similarities with "this compound," have been evaluated. These compounds showed varying degrees of free radical scavenging ability, indicating their potential as antioxidants (Sulpizio et al., 2016).

Applications in Materials Science

In materials science, novel amino-functionalized polymers have been synthesized for use in solid-phase microextraction (SPME) of environmental pollutants. These materials, derived from or related to amines similar to "this compound," have demonstrated efficiency in capturing chlorophenols from aqueous samples (Bagheri et al., 2008).

Safety and Hazards

The safety information available indicates that this compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . It’s always important to handle chemical substances with appropriate safety measures.

properties

IUPAC Name

1-(3,4-dimethoxyphenyl)propan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2.ClH/c1-4-9(12)8-5-6-10(13-2)11(7-8)14-3;/h5-7,9H,4,12H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEUUTSPOQSQOPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC(=C(C=C1)OC)OC)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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